molecular formula C21H19NO3 B14590075 Benzyl 2-amino-5-(benzyloxy)benzoate CAS No. 61340-16-7

Benzyl 2-amino-5-(benzyloxy)benzoate

Cat. No.: B14590075
CAS No.: 61340-16-7
M. Wt: 333.4 g/mol
InChI Key: VIYOKNMTWMBBBP-UHFFFAOYSA-N
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Description

Benzyl 2-amino-5-(benzyloxy)benzoate is an organic compound that features a benzene ring substituted with an amino group, a benzyloxy group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-amino-5-(benzyloxy)benzoate typically involves the following steps:

    Nitration: The starting material, 2-hydroxybenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin and hydrochloric acid.

    Benzylation: The hydroxyl group is benzylated using benzyl chloride in the presence of a base like sodium hydroxide.

    Esterification: Finally, the carboxylic acid group is esterified with benzyl alcohol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides.

    Substitution: Electrophilic aromatic substitution reactions can occur, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nitration using a mixture of nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Benzyl 2-amino-5-(benzyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-amino-5-(benzyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

    Benzyl benzoate: Shares the benzoate ester group but lacks the amino and benzyloxy substituents.

    2-Amino-5-benzyloxybenzoic acid: Similar structure but without the esterification.

    Benzyl 2-amino-5-methoxybenzoate: Similar but with a methoxy group instead of a benzyloxy group.

Uniqueness: Benzyl 2-amino-5-(benzyloxy)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

61340-16-7

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

benzyl 2-amino-5-phenylmethoxybenzoate

InChI

InChI=1S/C21H19NO3/c22-20-12-11-18(24-14-16-7-3-1-4-8-16)13-19(20)21(23)25-15-17-9-5-2-6-10-17/h1-13H,14-15,22H2

InChI Key

VIYOKNMTWMBBBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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